3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea
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Overview
Description
Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . It is a key structural component in a variety of natural products and pharmaceuticals . The compound you mentioned seems to be a derivative of benzofuran, with additional functional groups attached to it.
Molecular Structure Analysis
The molecular structure of benzofuran consists of a benzene ring fused with a furan ring . The specific compound you mentioned would have additional groups attached to this basic structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzofuran, it is a colorless liquid and slightly soluble in water . The properties of your specific compound could vary significantly based on its functional groups.Scientific Research Applications
Inhibition of 5-Lipoxygenase
- A study by Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids as analogs of simple (benzyloxy)phenyl hydroxamates. These compounds, including variations with a benzofuran nucleus and urea substituents, demonstrated potent in vitro and in vivo inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory processes. The study highlights the importance of lipophilicity and small polar substituents like methoxymethylene and hydroxymethylene in enhancing inhibitor potency and oral activity (Ohemeng et al., 1994).
Structural Analysis and Mechanistic Studies
- Butler and Leitch (1980) explored the reactions of urea with benzil in acid solutions. Their work on compounds including 1-methylurea and 1,3-dimethylurea contributed to understanding the mechanistic aspects of these reactions in organic chemistry, particularly in the formation of bicyclic products (Butler & Leitch, 1980).
Antimicrobial Screening
- Kumari et al. (2019) conducted a study on the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates. This research demonstrated the biological importance of benzofuran compounds, including their antimicrobial properties (Kumari et al., 2019).
Potential Antitumor Agents
- Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential as antitumor agents. These compounds showed significant activity against leukemia and breast cancer cell lines, highlighting their potential in cancer treatment (Pieters et al., 1999).
Neurotropic Activity
- Shamshin et al. (2001) synthesized and evaluated the neurotropic activity of (heterylphenylmethyl)-amines and -ureas. Their work contributes to the understanding of these compounds in the context of developing antiepileptic drugs (Shamshin et al., 2001).
Herbicidal Activity
- Feng-ling (2011) investigated the synthesis and herbicidal activity of 3-benzyl-1,6-dimethyluracil derivatives. This study contributes to the agricultural applications of benzofuran derivatives, demonstrating their potential as herbicides (Feng-ling, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-8-7-13(9-18(17)24-2)10-20-19(22)21-11-14-12-25-16-6-4-3-5-15(14)16/h3-9,14H,10-12H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXERQFRIZOHGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2COC3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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